molecular formula C17H14N4O2S2 B2701938 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219903-96-4

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2701938
M. Wt: 370.45
InChI Key: JOVKVMMGXCMLKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a benzo[d]thiazole ring . These functional groups are common in many pharmaceuticals and materials science applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various substituents . The presence of the rings and the hydroxyethyl group could potentially allow for interesting interactions and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the various functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the various rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis

  • Research by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors to various heterocyclic compounds including pyrazole derivatives. These compounds have potential applications in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Carbonic Anhydrase Inhibitors

  • Büyükkıdan et al. (2013) developed metal complexes of a related compound, demonstrating strong carbonic anhydrase inhibitory properties. This has implications for designing drugs targeting carbonic anhydrase enzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Functionalization Reactions

  • Yıldırım and Kandemirli (2006) explored functionalization reactions of a similar 1H-pyrazole-3-carboxylic acid derivative, leading to various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This demonstrates the compound's versatility in creating a range of derivatives (Yıldırım & Kandemirli, 2006).

Antibacterial Agents

  • Palkar et al. (2017) synthesized novel analogs related to benzo[d]thiazolyl substituted pyrazol-5-ones, showing promising antibacterial activity. This indicates potential for developing new antimicrobial drugs (Palkar et al., 2017).

Antidepressant Activity

  • Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showing potential antidepressant activity. This highlights the compound's application in neuropsychiatric drug development (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Evaluation

  • Senthilkumar, Umarani, and Satheesh (2021) worked on a derivative with antibacterial, antifungal, and anticancer properties. This shows its utility in cancer research and treatment (Senthilkumar, Umarani, & Satheesh, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications . This could include studies on its synthesis, reactivity, and potential uses in various fields .

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-8-7-21-15(10-12(20-21)13-6-3-9-24-13)19-16(23)17-18-11-4-1-2-5-14(11)25-17/h1-6,9-10,22H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKVMMGXCMLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide

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